Saredutant

Descripción general

Descripción

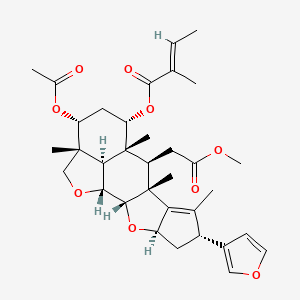

Saredutant, también conocido como SR-48968, es un antagonista del receptor de neuroquinina-2. Fue desarrollado por Sanofi-Aventis como un tratamiento potencial para el trastorno depresivo mayor y el trastorno de ansiedad generalizada. El compuesto llegó a los ensayos clínicos de fase III, pero finalmente fue discontinuado en 2009 .

Aplicaciones Científicas De Investigación

Saredutant ha sido estudiado ampliamente por sus posibles aplicaciones terapéuticas:

Química: En química, this compound se utiliza como un compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de neuroquinina-2.

Biología: En la investigación biológica, this compound se utiliza para investigar el papel de los receptores de neuroquinina-2 en varios procesos fisiológicos.

Medicina: Clínicamente, this compound se investigó por su potencial para tratar el trastorno depresivo mayor y el trastorno de ansiedad generalizada. Mostró promesa en ensayos preclínicos y clínicos tempranos, pero finalmente se suspendió.

Industria: En la industria farmacéutica, this compound sirve como un compuesto de referencia para el desarrollo de nuevos antagonistas del receptor de neuroquinina-2

Mecanismo De Acción

Saredutant ejerce sus efectos bloqueando el receptor de neuroquinina-2, que es un receptor para el neuropéptido neuroquinina A. Al inhibir este receptor, this compound evita la unión de neuroquinina A, modulando así la neurotransmisión y reduciendo los síntomas de depresión y ansiedad. Los objetivos moleculares y las vías implicadas incluyen la inhibición del receptor de sustancia-K, que juega un papel en la regulación del estado de ánimo .

Análisis Bioquímico

Biochemical Properties

Saredutant interacts with the neurokinin-2 (NK 2) receptor . It has been shown to counteract behavioral and neurochemical changes induced by stress-related conditions .

Cellular Effects

This compound influences cell function by interacting with the NK 2 receptor . This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by acting as an antagonist to the NK 2 receptor . This can lead to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models

Metabolic Pathways

Métodos De Preparación

La síntesis de Saredutant implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética generalmente implica los siguientes pasos:

Formación del anillo de piperidina: El anillo de piperidina se forma a través de una serie de reacciones de ciclización.

Introducción de los grupos fenilo: Los grupos fenilo se introducen utilizando la acilación de Friedel-Crafts.

Unión del grupo diclorofenilo: El grupo diclorofenilo se une mediante una reacción de sustitución nucleofílica.

Ensamblaje final: El ensamblaje final implica la unión de los compuestos intermedios para formar la molécula completa de this compound

Análisis De Reacciones Químicas

Saredutant se somete a varios tipos de reacciones químicas:

Oxidación: this compound puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo diclorofenilo.

Hidrólisis: El compuesto se puede hidrolizar en condiciones ácidas o básicas para producir varios productos de degradación

Comparación Con Compuestos Similares

Saredutant se compara con otros antagonistas del receptor de neuroquinina-2 como:

GR-159897: Otro antagonista del receptor de neuroquinina-2 con potencial terapéutico similar.

Ibodutant: Un compuesto con afinidad receptora similar, pero diferentes propiedades farmacocinéticas.

Nepadutant: Otro antagonista del receptor de neuroquinina-2 con estructura química y aplicaciones terapéuticas distintas.

This compound es único debido a su afinidad de unión específica y la extensa investigación clínica realizada sobre sus posibles efectos terapéuticos .

Propiedades

IUPAC Name |

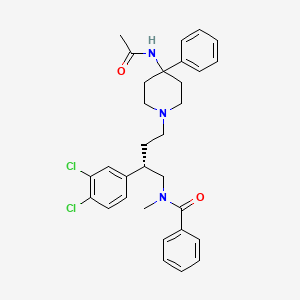

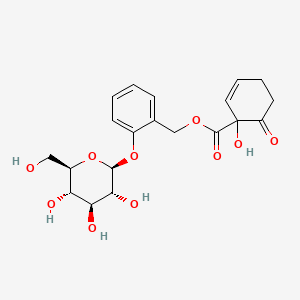

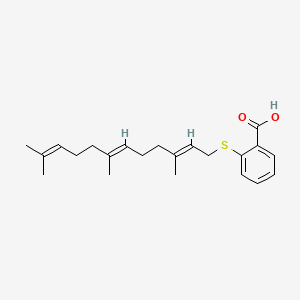

N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKXDIMONUAMFR-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161923 | |

| Record name | Saredutant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Saredutant works by blocking the effects of Neurokinin A at the NK-2 receptor. | |

| Record name | Saredutant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

142001-63-6 | |

| Record name | Saredutant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142001-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saredutant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142001636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saredutant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saredutant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAREDUTANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720U2QK8I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Saredutant?

A1: this compound acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R) [, , ].

Q2: How does NK2R antagonism lead to this compound's therapeutic effects?

A2: While the exact mechanisms are still under investigation, research suggests that NK2R antagonism, particularly in the medial septum, may modulate the release of acetylcholine (ACh) in key brain regions like the hippocampus and amygdala, impacting mood regulation and stress response []. Additionally, this compound has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the stress response, and increase brain-derived neurotrophic factor (BDNF) expression in the hippocampus, a protein crucial for neuronal survival and growth [].

Q3: What is the role of NK2 receptors in the central nervous system?

A3: NK2 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including the regulation of mood, anxiety, stress response, and cognition [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C26H31Cl2N3O2, and its molecular weight is 488.47 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research articles don't offer detailed spectroscopic data, specific information can be found in the drug's patent literature and chemistry databases like PubChem and ChemSpider.

Q6: Is there information on the material compatibility of this compound?

A6: The provided research focuses on this compound's biological activity and doesn't detail its compatibility with specific materials. Information on material compatibility would likely be found in pharmaceutical development studies focusing on formulation and storage.

Q7: How does the structure of this compound contribute to its high affinity for the NK2 receptor?

A7: While specific SAR studies on this compound were not included in the provided research, studies with another NK2 antagonist, Ibodutant, highlight the importance of specific amino acid residues in the transmembrane domains of the NK2 receptor for high-affinity binding. These include residues in TM4, TM5, TM6, and TM7 []. This information, along with comparative analyses of other NK2 antagonists, can guide future SAR studies of this compound.

Q8: How does the pharmacokinetic profile of this compound relate to its pharmacodynamic effects?

A8: The connection between this compound's PK/PD is not fully elucidated in the research. Establishing a clear PK/PD relationship is crucial for optimizing dosing regimens and achieving desired therapeutic outcomes.

Q9: What in vitro models have been used to study this compound's activity?

A11: this compound's activity has been investigated in vitro using cell lines expressing the human NK2R to assess its antagonist potency and binding kinetics [].

Q10: What in vivo models have been employed to evaluate the efficacy of this compound?

A12: this compound has shown efficacy in several rodent models of depression, including the forced swim test, where it reduced immobility time, indicating an antidepressant-like effect [, ]. Further research explored its potential in models of anxiety [, ] and stress [, ].

Q11: What is the safety profile of this compound based on preclinical and clinical studies?

A11: While the provided research highlights this compound's potential therapeutic benefits, detailed safety and toxicity data from preclinical and clinical trials are not included. Assessing potential adverse effects is a critical aspect of drug development.

Q12: Have there been any studies exploring targeted delivery approaches for this compound?

A12: The provided research primarily focuses on this compound's pharmacological characterization and doesn't delve into targeted delivery strategies. Exploring such strategies might improve treatment efficacy and potentially reduce side effects.

Q13: Are there any other NK2 receptor antagonists in development or clinically available, and how do they compare to this compound?

A17: Other NK2 receptor antagonists, such as Nepadutant (MEN11420) and Ibodutant (MEN15596), have been investigated for various conditions, including irritable bowel syndrome and asthma [, , ]. Direct comparisons of their efficacy, safety, and pharmacokinetic profiles with this compound would require further research and analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

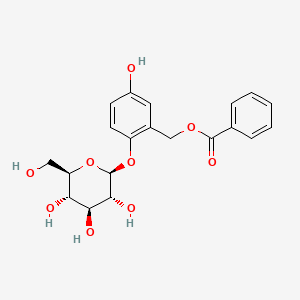

![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)